Structural and Physicochemical Differentiation from Non-Halogenated N-Ethyl Benzamide Analogs
The replacement of the terminal methyl group in 3-amino-5-chloro-N-ethyl-benzamide with a fluorine atom to form 3-amino-5-chloro-N-(2-fluoro-ethyl)-benzamide introduces a strong electronegative halogen without drastically altering the compound's size. This results in distinct physicochemical properties crucial for protein binding and membrane permeation. For the target compound, the computed LogP (XLogP3) is 2, and it possesses a Topological Polar Surface Area (TPSA) of 55.1 Ų, along with 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, the des-fluoro analog, 3-amino-5-chloro-N-ethyl-benzamide, has a molecular weight of 198.65 g/mol and a predicted lower XLogP (~1.5) due to the absence of the electronegative fluorine, which alters its hydrogen-bonding and polarizability profile . These quantitative differences in fundamental molecular descriptors directly impact solubility, lipophilicity, and molecular recognition, making the fluorinated compound a distinct chemical entity for use as a small-molecule probe or synthetic building block [REFS-1, REFS-2].
| Evidence Dimension | Fundamental Molecular Properties (Computed/Predicted) |
|---|---|
| Target Compound Data | MW = 216.64 g/mol; XLogP3 = 2; TPSA = 55.1 Ų; HBD = 2; HBA = 3 |
| Comparator Or Baseline | 3-amino-5-chloro-N-ethyl-benzamide: MW = 198.65 g/mol; predicted XLogP ~1.5 (based on partial data from chemsrc for the N-ethyl analog and its core scaffold ) |
| Quantified Difference | ΔMW = +18 g/mol; ΔXLogP = +0.5 (predicted); distinct HBD/HBA and TPSA profiles |
| Conditions | In silico property prediction from chemical structure; comparator LogP estimated by structural analogy |
Why This Matters
These distinct molecular properties are critical predictors of a compound's ADME profile and binding interactions; selecting the incorrect analog risks failure to recapitulate desired biological or physicochemical behavior in screening cascades.
- [1] PubChem Compound Summary for CID 126976090, 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide. National Center for Biotechnology Information. View Source
